

Application Notes and Protocols for PROTAC Synthesis Utilizing Bromo-PEG3-CO-NH₂

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Compound of Interest

Compound Name: Bromo-PEG3-CO-NH₂

Cat. No.: B11934244

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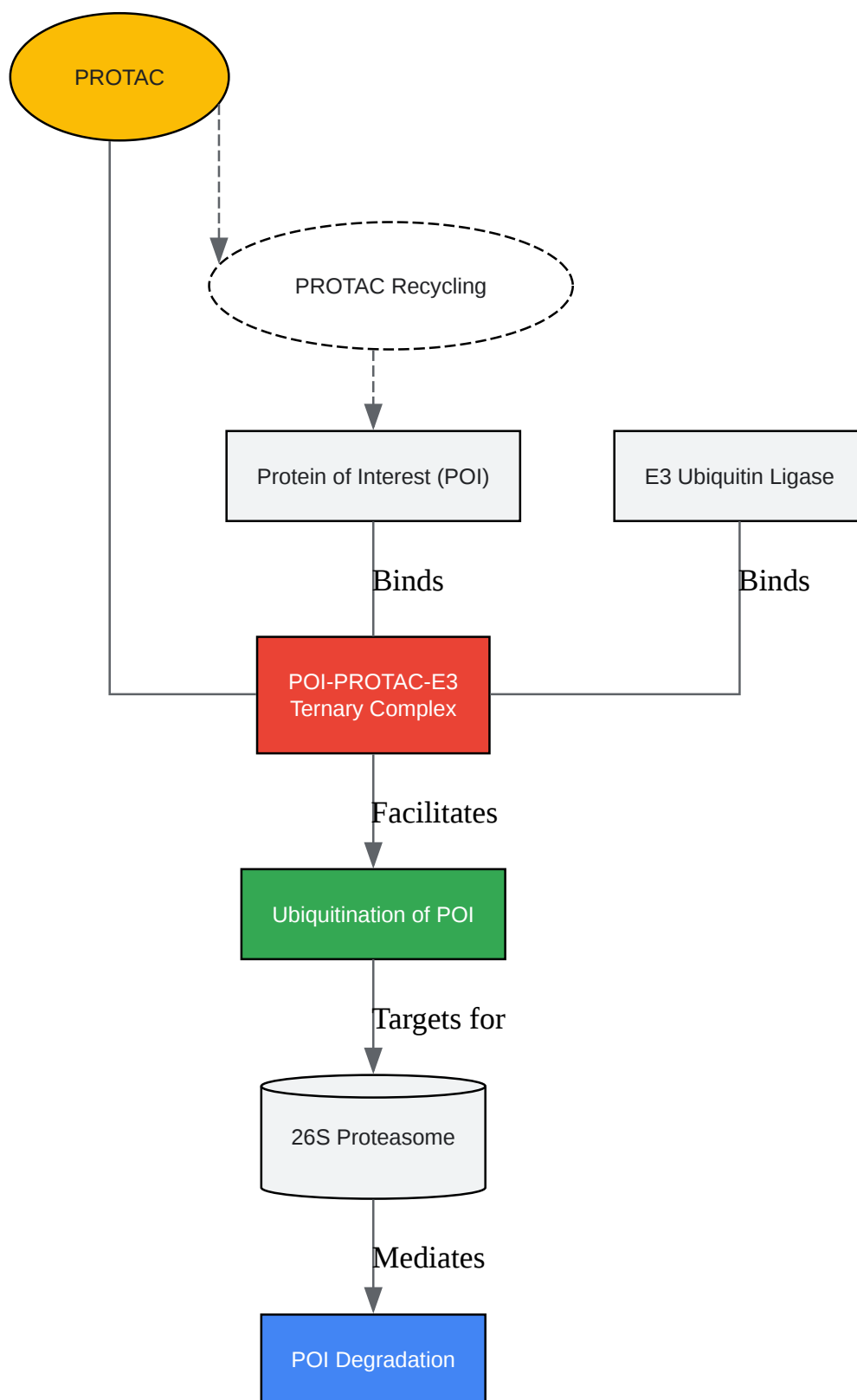
Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The strategic design of the linker is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic versatility.[4]

This document provides a detailed experimental workflow for the synthesis of a PROTAC utilizing the bifunctional linker, **Bromo-PEG3-CO-NH₂**. This linker possesses a terminal bromine atom for conjugation to a ligand targeting a protein of interest (POI ligand) and a terminal amine group for amide bond formation with an E3 ligase ligand. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the development of novel protein degraders.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This catalytic process allows for the degradation of proteins that have been traditionally considered "undruggable."

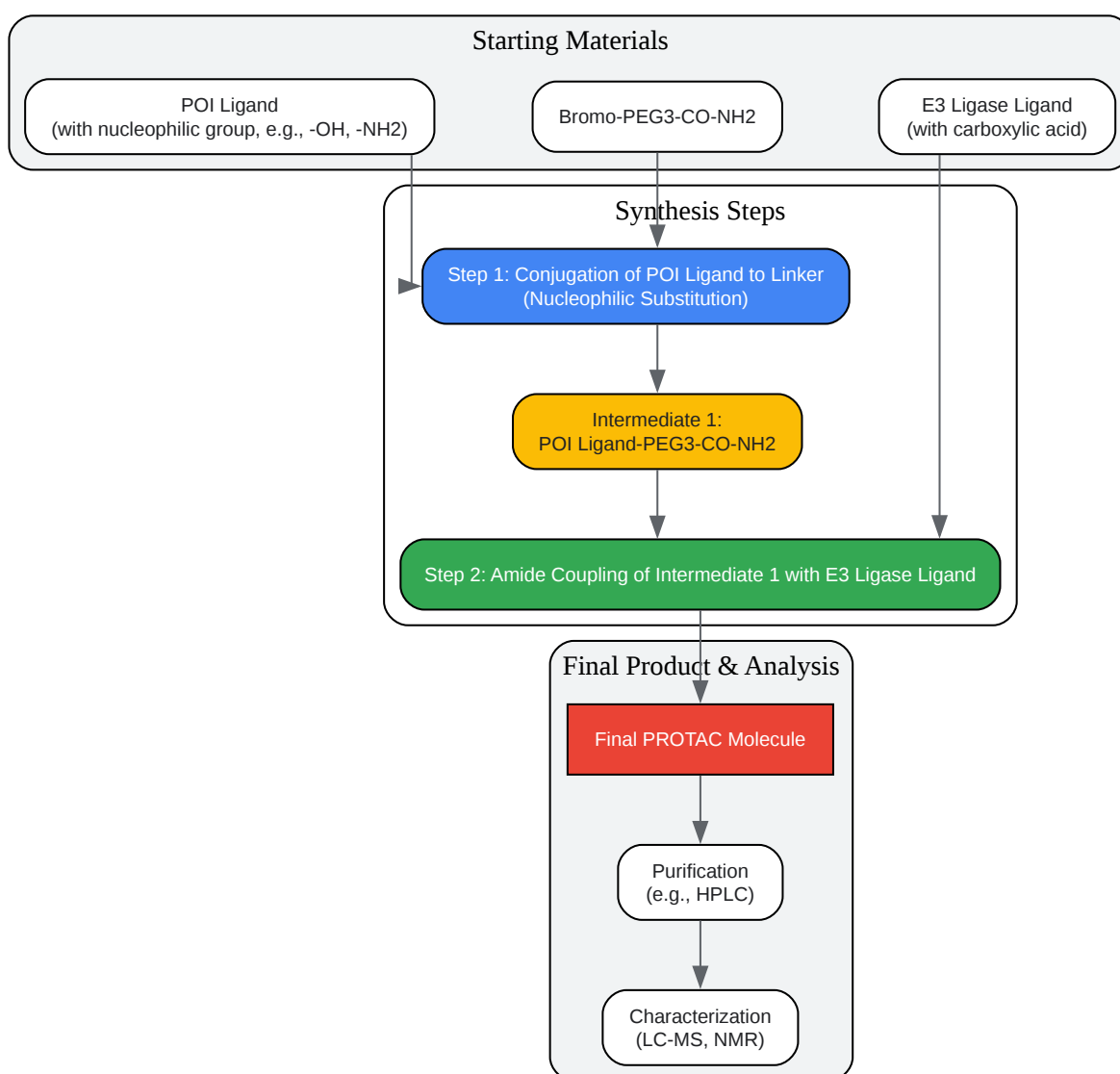


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PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Bromo-PEG3-CO-NH2** is a modular, multi-step process. The general workflow involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.



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